N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide” is a chemical compound with the molecular formula C9H12N2O4 . It is also known as “Succinimide, n-[2-(2-oxo-3-oxazolidinyl)ethyl]-” and has a molecular weight of 212.2026 .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . In a related compound, the quinoline ring system is slightly bent, with a dihedral angle between the phenyl and the pyridine rings of 3.47 (7) .Physical and Chemical Properties Analysis
The compound is solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis Methods
- Regioselective and Stereospecific Synthesis : Enantiopure 1,3-oxazolidin-2-ones are synthesized via a stereospecific and regioselective intramolecular nucleophilic ring opening of 2-(Boc-aminomethyl)aziridines. This method was used to produce the antibiotic linezolid, demonstrating a critical application in drug synthesis (Morán-Ramallal et al., 2008).
Biomedical Research
- Antimicrobial Activity : Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and exhibit significant activities against bacterial and fungal strains. This highlights the potential use in antimicrobial therapies (Babu et al., 2012).
Structural and Chemical Studies
- Structural Study : Oxazolidinones show potent activity against resistant Staphylococcus aureus species. NMR spectroscopy and molecular dynamics calculation studies on N-(1-benzoyl-3-pyrrolidinyl) benzamide, an oxazolidinone derivative, reveal insights into its conformational heterogeneity, crucial for understanding its functional properties (Park et al., 2000).
Diagnostic and Imaging Applications
- X-ray Diagnostic Agents : The synthesis of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to a 4-(hydroxymethyl)-oxazolidin-2-one moiety are of interest as X-ray diagnostic agents. These compounds exhibit interesting NMR spectral features due to atropisomerism, important for diagnostic imaging (Pillai et al., 1994).
Novel Chemical Transformations
- Aminooxycarbenes Chemistry : The study of oxazolidin-2-ylidenes and related compounds highlights novel reactions, including insertion into the OH bond of phenols and formation of spiro-fused hydantoins. These findings are significant for developing new synthetic pathways and compounds (Couture et al., 1997).
Mechanism of Action
While the specific mechanism of action for “N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide” is not available, a molecular docking study was performed on a related compound, showing that it is a good agent because of its affinity and ability to adhere to the active sites of the protein .
Properties
IUPAC Name |
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(15-4-5-16-6-7-19-14(16)18)11-1-2-12-10(9-11)3-8-20-12/h1-3,8-9H,4-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBAMDGCKGFCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.